molecular formula C16H22O3 B1325888 Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate CAS No. 898751-66-1

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate

Cat. No. B1325888
M. Wt: 262.34 g/mol
InChI Key: NWUAUQNKRBUHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate (EDMOB) is a synthetic compound that has been studied for its potential to be used in laboratory experiments, as well as its biochemical and physiological effects. EDMOB is a derivative of the carboxylic acid, butyric acid, and is a colorless liquid with a characteristic odor. It is a volatile compound and has a low boiling point. EDMOB has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Asymmetric Synthesis Applications

Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a related compound, was synthesized through an asymmetric aldol reaction, showcasing its potential in asymmetric synthesis applications. This process involved ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst, achieving 75% yield and 73% enantioselectivity (Wang Jin-ji, 2014).

Structural Analysis and Crystallography

The crystal structure of a triazaoxatricyclodecadiene derivative of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, a structurally similar compound, was determined, indicating its significance in crystallography and structural analysis (G. Gelli et al., 1994).

Applications in Organic Synthesis

A novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized, demonstrating the compound's role in the creation of new organic structures, with potential applications in medicinal chemistry (S. Naveen et al., 2021).

Biochemical Synthesis

The biochemical synthesis of gamma-substituted-gamma-butyrolactones in film sherries involved ethyl 4-oxobutyrate, highlighting its use in the study of biochemical pathways (G. Fagan et al., 1981).

Medicinal Chemistry

In medicinal chemistry, ethyl 2-alkyl-4-aryl-3-oxobutyrates, related to the compound , were synthesized and tested for activity against HIV-1, showing the compound's relevance in the development of antiviral drugs (K. Danel et al., 1996).

Catalysis Research

The compound was used in the study of asymmetric transfer hydrogenation of ketones, catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, showing its application in catalysis research (Makhosazane N. Magubane et al., 2017).

Quantum Chemical Calculations

Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate's formation and properties were evaluated using quantum chemical calculations, indicating the compound's role in computational chemistry (R. N. Singh et al., 2013).

properties

IUPAC Name

ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-6-19-15(18)16(4,5)10-14(17)13-8-11(2)7-12(3)9-13/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUAUQNKRBUHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645554
Record name Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate

CAS RN

898751-66-1
Record name Ethyl 4-(3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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